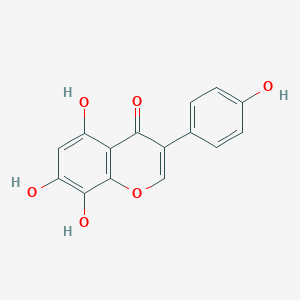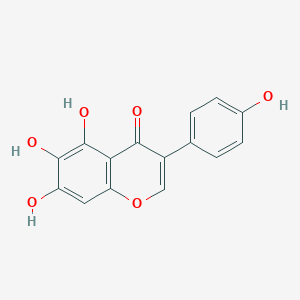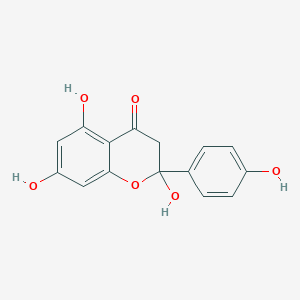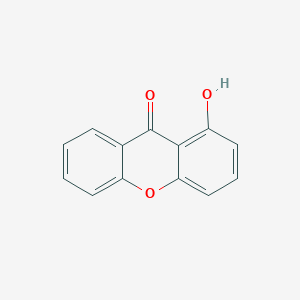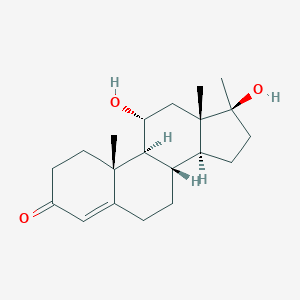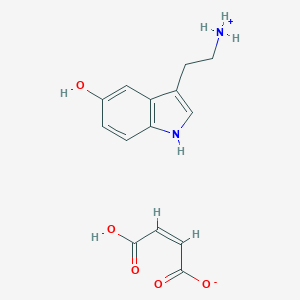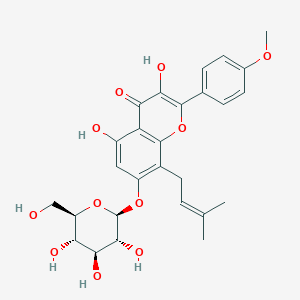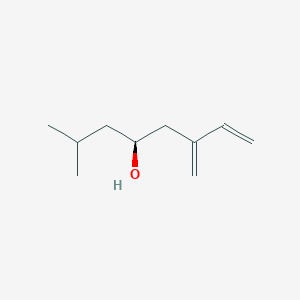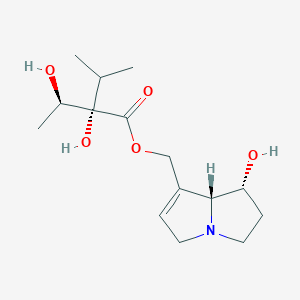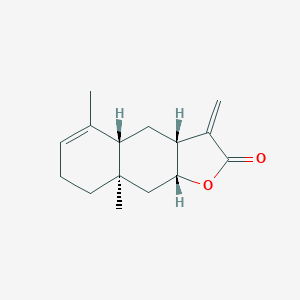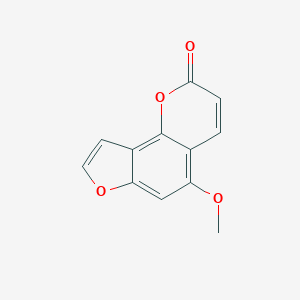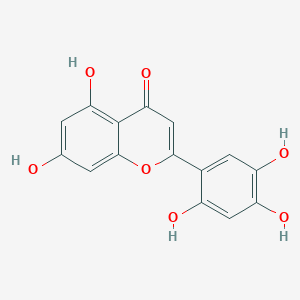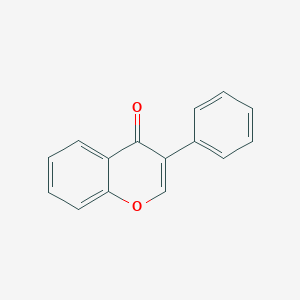
Isoflavone
Overview
Description
Isoflavones are a class of naturally occurring organic compounds related to flavonoids. They are primarily found in soybeans and other legumes. Isoflavones are known for their phytoestrogenic properties, meaning they can exert estrogen-like effects in mammals. The most common isoflavones include genistein, daidzein, and glycitein .
Mechanism of Action
Target of Action
Isoflavones are plant-derived secondary metabolites that are found primarily in the Fabaceae family . They have a very close structure to 17β-estradiol, a potent form of estrogen . This structural similarity allows isoflavones to bind to both estrogen α and β receptors , making these receptors the primary targets of isoflavones .
Mode of Action
Isoflavones interact with their targets, the estrogen receptors, by mimicking the action of estrogen . This interaction can result in both estrogenic and antiestrogenic effects . Isoflavones also modulate several signaling pathways, including cAMP/protein kinase A, phosphatidylinositol-3-kinase (PI3-kinase)/protein kinase B (Akt), and extracellular signal-regulated kinase 1 and 2 (ERK 1/2), resulting in increased eNOS activity and NO production .
Biochemical Pathways
Isoflavones are synthesized by plants through a complex biosynthetic pathway that involves several enzymes and intermediates . The main precursor molecule for isoflavone biosynthesis is a flavanone called naringenin, which is derived from the general flavonoid pathway . Isoflavones play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses .
Pharmacokinetics
After ingestion, isoflavones are deglycosylated, demethylated, oxidized (or reduced), glucuronidated, or sulfated by enterocytes, liver cells, and intestinal microorganisms . These processes affect the bioavailability of isoflavones and their impact on the body.
Result of Action
The molecular and cellular effects of isoflavones’ action are diverse. They have been shown to inhibit cell proliferation and trigger apoptosis by inhibiting the activity of several enzymes . Isoflavones also possess antioxidant properties, which means they can help neutralize harmful free radicals in the body . This antioxidant activity is believed to contribute to the potential health benefits of isoflavones, such as reducing the risk of chronic diseases, including cardiovascular disease and certain types of cancer .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of isoflavones. Factors such as temperature, light, rainfall, seed storage, seed size, water availability, growing season, soil conditions, presence or absence of elicitors, nitrogen application, irrigation, and row spacing can all affect this compound contents . It has been reported that isoflavones are generally produced by plants under environmental stresses such as the lack of nutrients, drought, or pathogen infection .
Biochemical Analysis
Biochemical Properties
Isoflavonoids are the biologically active secondary metabolites of plants that are being used for several health promoting and restoring effects mediated through different pathways .
Cellular Effects
The cellular effects of Isoflavone are largely due to its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoflavones can be synthesized through various chemical reactions. One common method involves the cyclization of 2’-hydroxychalcones. This reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids such as aluminum chloride .
Industrial Production Methods: Industrially, isoflavones are often extracted from soybeans. The extraction process involves several steps, including grinding the soybeans, extracting with solvents like ethanol or methanol, and purifying the isoflavones using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Isoflavones undergo several types of chemical reactions, including:
Oxidation: Isoflavones can be oxidized to form quinones.
Reduction: Isoflavones can be reduced to form dihydroisoflavones.
Substitution: Isoflavones can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroisoflavones.
Substitution: Alkylated or acylated isoflavones.
Scientific Research Applications
Isoflavones have a wide range of applications in scientific research:
Chemistry: Isoflavones are studied for their antioxidant properties and their ability to act as natural dyes.
Biology: Isoflavones are investigated for their role in plant defense mechanisms and their interactions with various enzymes.
Medicine: Isoflavones are researched for their potential benefits in reducing the risk of hormone-related cancers, cardiovascular diseases, and osteoporosis.
Industry: Isoflavones are used in the production of dietary supplements and functional foods.
Comparison with Similar Compounds
Isoflavones are similar to other phytoestrogens such as lignans and coumestans. isoflavones are unique in their strong affinity for estrogen receptor beta, which makes them particularly effective in exerting estrogenic effects. Similar compounds include:
Lignans: Found in flaxseeds and other seeds.
Coumestans: Found in alfalfa and clover.
Isoflavones stand out due to their high concentration in soybeans and their significant health benefits, particularly in hormone-related conditions .
Properties
IUPAC Name |
3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNOOKGLZYEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205986 | |
| Record name | Isoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions, as they are structurally similar to mammalian 17β-estradiol. They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα. The role of isoflavones on estrogen-dependent cancer has been studied, since they may mediate antiestrogenic actions by blocking the binding of endogenous estrogens and their receptor signalling. In cell culture, [DB01645] inhibited the proliferation of MDA-MB-231 human breast cancer cells, probably by arresting the cell cycle progression at the G2–M transition. In addition, genistein was shown to induce apoptosis, modify eicosanoid metabolism, and inhibit angiogenesis. There is an evidence that soy isoflavones may act on androgen receptors to inhibit tyrosine kinase activity, thereby blocking the growth and proliferation of cancer cells. Isoflavones may not significantly contribute to the hypolipidemic effects of soy protein, but may exert coronary benefits by improving endothelial function; in clinical trials of postmenopausal women, isoflavones improved flow-mediated dilation in women with impaired endothelial function. Some observational data suggests that isoflavones improve endothelial function by increasing the number of circulating endothelial progenitor cells, which replace damaged endothelial cells. Isoflavone may modulate the key transcription factors involved in the regulation of lipid metabolism by acting on the peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which are receptors that regulate the transcription of genes involved in lipid and glucose homeostasis and lipid metabolism. Multiple biological actions of isoflavones, such as favorable effect on the blood lipid profile and inhibition of LDL cholesterol oxidation, may lead to cardio protective effects. [DB01645] has been shown to have antioxidant properties on hydrogen peroxide production _in vitro_ and blocks the formation of oxygen free radicals. Studies also suggest that at micromolar concentrations, genistein increases glucose-stimulated insulin secretion in cell lines and mouse pancreatic islets via a cAMP-dependent protein kinase mechanism. Based on the findings of experimental studies, genistein may exert a positive effect on bone formation by decreasing osteoclastic resorption factor, such as collagen C-telopeptide, and increasing osteoblastic formation markers, such as bone-alkaline phosphatase. _In vitro_, it antagonized the catabolic effects of parathyroid hormone (PTH) in osteoblasts by reversing the PTH-induced increase in soluble receptor activator of nuclear factor-xB ligand and decrease in osteoprotegerin expression. | |
| Record name | Isoflavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
574-12-9 | |
| Record name | Isoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVO2KUW8H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isoflavones?
A1: Isoflavones exert their effects primarily through interaction with estrogen receptors (ERs), specifically ER-β. [, , , , ] While isoflavones exhibit a weaker binding affinity compared to estradiol, they can modulate ER activity and influence downstream signaling pathways. [, , ]
Q2: How does the interaction of isoflavones with ER-β differ from their interaction with ER-α?
A2: Isoflavones demonstrate a higher affinity for ER-β compared to ER-α. [, , ] Furthermore, while they act as agonists at ER-β, they can act as antagonists at ER-α, depending on the specific isoflavone and tissue context. [, , ] This differential binding and activation pattern contributes to the diverse biological effects of isoflavones.
Q3: What are some downstream effects of this compound interaction with ER-β?
A3: Activation of ER-β by isoflavones can influence various cellular processes, including:
- Inhibition of Cancer Cell Proliferation: Studies have shown that isoflavones can decrease the expression of proliferating cell nuclear antigen (PCNA), extracellular signal-regulated kinase (ERK)-1/2, AKT, and nuclear factor (NF)-κB in certain cancer cell lines. []
- Cell Cycle Arrest: Isoflavones have been observed to induce G2/M cell cycle arrest in some cancer cells, potentially by inhibiting cyclin-dependent kinase (CDK)-4 and upregulating the cell cycle inhibitor p21cip1. []
- Anti-Inflammatory Effects: Isoflavones may contribute to anti-inflammatory effects by modulating the expression of inflammatory cytokines like TNF-α and IL-6. []
Q4: What are the major isoflavones found in soybeans and other legumes?
A4: The most abundant isoflavones in soybeans are genistein, daidzein, and glycitein, along with their corresponding glycosidic conjugates. [, , , , ]
Q5: What are the chemical structures of genistein, daidzein, and glycitein?
A5:
Q6: How does heat treatment affect the this compound profile of soy products?
A6: Heat treatment can alter the this compound profile by converting malonyl-glucosides to acetyl-glucosides and β-glucosides. [, ] For example, autoclaving soy milk can significantly decrease malonyl forms while increasing β-glucosides. [] Extended autoclaving can also lead to a loss of total isoflavones. []
Q7: Does germination affect this compound content and profile?
A7: Germination can influence the this compound profile, generally increasing the proportion of aglycone forms. [] For example, germination of soybeans for 7 days significantly increased the concentration of aglycone isoflavones in soy milk. []
Q8: What factors influence the bioavailability of isoflavones?
A8: The bioavailability of isoflavones is influenced by various factors, including:
- Chemical Form: Aglycone forms of isoflavones generally exhibit higher bioavailability than their glycosidic counterparts. [, , , ]
- Gut Microbiota: The composition and activity of the gut microbiota significantly influence this compound metabolism and absorption. [, , ] Individuals with specific bacterial species may exhibit different this compound disappearance phenotypes, impacting their bioavailability. []
- Food Matrix: The food matrix in which isoflavones are consumed can affect their release and absorption. [] For instance, fermentation of soy products can increase aglycone content, potentially enhancing bioavailability. []
Q9: What are some potential health benefits associated with this compound consumption?
A9: Epidemiological studies and some clinical trials suggest that isoflavones may contribute to:
- Bone Health: Isoflavones may help maintain bone mineral density, particularly in postmenopausal women experiencing estrogen deficiency. [, ]
- Cardiovascular Health: Some studies suggest that this compound intake may improve lipid profiles and reduce the risk of cardiovascular disease. [, ]
Q10: Are there any concerns regarding the safety of this compound consumption?
A10: While isoflavones are generally considered safe for human consumption, some individuals may experience mild side effects, such as digestive discomfort. [, ] Long-term, high-dose consumption of isoflavones warrants further investigation to fully assess potential risks and benefits.
Q11: What analytical methods are commonly used to quantify isoflavones in food and biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS), is widely employed for this compound quantification. [, , , , ] These methods allow for the separation and quantification of individual this compound compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



